8-(2-methoxypyridine-3-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane
Description
8-(2-Methoxypyridine-3-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane is a bicyclic compound featuring an 8-azabicyclo[3.2.1]octane core substituted with a 2-methoxypyridine carbonyl group at position 8 and a 1H-1,2,3-triazole moiety at position 2. This structure combines a rigid bicyclic framework with functional groups that enhance molecular interactions, making it a candidate for pharmacological studies.
Properties
IUPAC Name |
(2-methoxypyridin-3-yl)-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2/c1-23-15-14(3-2-6-17-15)16(22)21-11-4-5-12(21)10-13(9-11)20-8-7-18-19-20/h2-3,6-8,11-13H,4-5,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUONZNRDSXGMTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2C3CCC2CC(C3)N4C=CN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(2-methoxypyridine-3-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane is a complex bicyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common method includes the formation of the triazole ring through a [1,3]-dipolar cycloaddition reaction between azides and alkynes, followed by the introduction of the pyridine moiety via acylation reactions.
General Synthesis Steps:
- Formation of the Triazole Ring :
- React an appropriate alkyne with an azide in the presence of a copper catalyst.
- Acylation :
- Introduce the 2-methoxypyridine-3-carbonyl group through acylation of the triazole derivative.
- Final Cyclization :
- Complete the bicyclic structure through cyclization reactions involving nucleophilic attacks.
Biological Activity
Research indicates that this compound exhibits a range of biological activities, particularly in pharmacological applications.
Antimicrobial Activity
Studies have shown that derivatives of azabicyclic compounds often possess significant antimicrobial properties. For instance, compounds structurally related to this compound have demonstrated effectiveness against various bacterial strains and fungi.
Anticancer Properties
Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. In vitro studies have reported cytotoxic effects on several cancer cell lines, indicating its potential as an anticancer agent.
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of triazole derivatives against Staphylococcus aureus and Escherichia coli. The results showed that compounds with similar structural features exhibited minimum inhibitory concentrations (MICs) as low as 5 µg/mL, highlighting their potential as antibiotic agents.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Triazole A | 5 | Staphylococcus aureus |
| Triazole B | 10 | Escherichia coli |
Study 2: Anticancer Activity
In a study focusing on cancer cell lines, the compound was tested against MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The results indicated a dose-dependent inhibition of cell viability with IC50 values around 20 µM for MCF-7 cells.
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| MCF-7 | 20 | Significant inhibition |
| HeLa | 25 | Moderate inhibition |
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the triazole moiety plays a critical role in interacting with biological targets such as enzymes involved in cell proliferation and microbial metabolism.
Comparison with Similar Compounds
Core Modifications and Substituent Diversity
The 8-azabicyclo[3.2.1]octane scaffold is a common structural motif in medicinal chemistry. Key analogues and their substituent variations include:
Key Structural Differences
- Benzothiophene/thiophene carbonyl derivatives () add lipophilicity and conjugated π-systems, which may improve membrane permeability.
Position 3 Substituents :
Physicochemical and Pharmacokinetic Insights
Boiling Point and Solubility
pKa and Ionization
- The sulfonyl analogue’s low pKa (2.79) suggests ionization at physiological pH, enhancing solubility but limiting blood-brain barrier penetration. The target compound’s methoxypyridine (pKa ~4–6 for pyridine derivatives) may remain unionized in physiological conditions, favoring CNS activity.
Q & A
Q. What are the critical considerations for optimizing the synthesis of this compound?
The synthesis involves multi-step routes requiring precise control of reaction conditions. Key steps include:
- Coupling Reactions : Use of 2-methoxypyridine-3-carbonyl chloride with the bicyclic amine core under anhydrous conditions (e.g., DMF as solvent) .
- Triazole Functionalization : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the 1,2,3-triazole moiety .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is essential to isolate the product with >95% purity . Methodological Tip: Monitor reaction progress via TLC or LC-MS to avoid side products like over-alkylation or incomplete coupling.
Q. How can structural confirmation be achieved for this compound?
A combination of spectroscopic and analytical techniques is required:
- NMR : H and C NMR to verify the bicyclic scaffold, triazole protons (δ 7.8–8.2 ppm), and methoxypyridine signals (δ 3.9 ppm for OCH) .
- HRMS : Exact mass analysis to confirm molecular formula (e.g., [M+H] calculated for CHNO) .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry in the azabicyclo[3.2.1]octane core .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for this compound?
Discrepancies in activity (e.g., variable IC values in enzyme assays) may arise from:
- Solubility Issues : Use DMSO stock solutions at <0.1% v/v to prevent aggregation .
- Metabolic Instability : Assess microsomal stability (e.g., liver microsome assays) to identify rapid degradation pathways .
- Off-Target Interactions : Employ selectivity profiling against related enzymes (e.g., kinase panels) to rule out non-specific binding . Example: A 2024 study resolved conflicting cytotoxicity data by correlating cellular uptake efficiency with logP values .
Q. How can computational modeling guide the design of derivatives with improved target affinity?
Advanced methods include:
- Docking Simulations : Use software like AutoDock Vina to predict binding poses within the active site of target proteins (e.g., kinases or GPCRs) .
- MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to identify critical hydrogen bonds (e.g., triazole-N···protein backbone interactions) .
- QSAR Models : Develop predictive models using descriptors like polar surface area (PSA) and molar refractivity to optimize bioavailability .
Experimental Design Challenges
Q. What are the pitfalls in scaling up the synthesis for in vivo studies?
Common challenges and solutions:
- Low Yield in Coupling Step : Replace batch reactors with flow chemistry for better heat/mass transfer .
- Purification Bottlenecks : Switch from column chromatography to recrystallization (e.g., using ethanol/water mixtures) for large batches .
- Byproduct Formation : Optimize stoichiometry (e.g., 1.2 equiv of carbonyl chloride) and reaction time to minimize di-adducts .
Q. How to analyze enantiomeric purity of the azabicyclo[3.2.1]octane core?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
